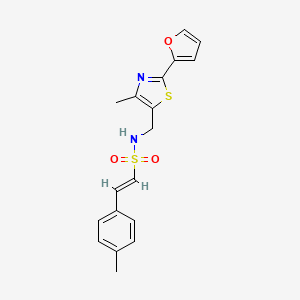

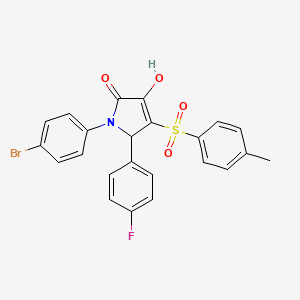

![molecular formula C18H15N5O2 B2387426 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1203307-11-2](/img/structure/B2387426.png)

2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzimidazole, an oxadiazole, and an acetamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each targeting a specific functional group. For example, the benzimidazole group could be synthesized from o-phenylenediamine and a carboxylic acid derivative . The oxadiazole ring could be formed through a cyclization reaction . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, oxadiazole, and acetamide functional groups. These groups would likely contribute to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the benzimidazole group might participate in nucleophilic substitution reactions, while the oxadiazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and rigidity . The exact properties would need to be determined experimentally .Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide has shown potential applications in various scientific research fields. In medicine, it has been studied for its anticancer, antiviral, and antibacterial activities. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In environmental science, it has been studied for its potential use in wastewater treatment and soil remediation.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular components, including enzymes, receptors, and DNA.

Biochemical and Physiological Effects:

Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viral infections, it has been shown to inhibit viral replication and reduce viral load. In bacterial infections, it has been shown to inhibit bacterial growth and biofilm formation. In plants, it has been shown to inhibit seed germination and root growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide in lab experiments is its broad spectrum of biological activity. This makes it a versatile tool for studying various biological processes. However, one of the limitations is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several future directions for the research on 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to study its potential as a pesticide and herbicide for crop protection. Additionally, its potential as a tool for environmental remediation, such as wastewater treatment and soil remediation, can also be explored. Further research is needed to fully understand the mechanism of action and optimize its biological activity for various applications.

Conclusion:

In conclusion, this compound is a synthetic compound that has shown potential applications in various scientific research fields. Its broad spectrum of biological activity makes it a versatile tool for studying various biological processes. However, its potential toxicity and mechanism of action need to be further studied to optimize its biological activity for various applications.

Synthesis Methods

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves the reaction of 1H-benzo[d]imidazole with 3-phenyl-1,2,4-oxadiazol-5-ylmethanol in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.

Safety and Hazards

properties

IUPAC Name |

2-(benzimidazol-1-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2/c24-16(11-23-12-20-14-8-4-5-9-15(14)23)19-10-17-21-18(22-25-17)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,19,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTQVMBRBOBEFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

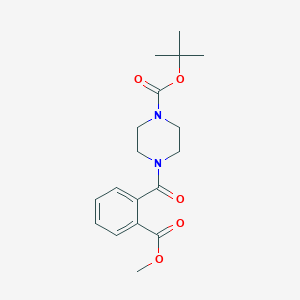

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B2387346.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)

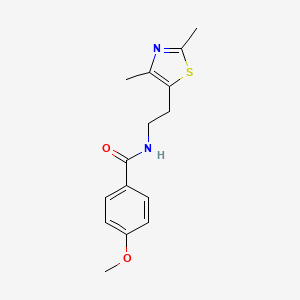

![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2387351.png)

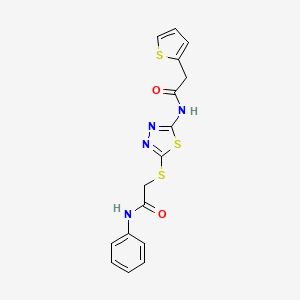

![Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B2387352.png)

![1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine](/img/structure/B2387357.png)

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)

![3-Methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2387365.png)

![5-{[(4-bromophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2387366.png)